molecular formula C22H22N2O2 B2453557 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide CAS No. 898416-59-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide

Cat. No.: B2453557
CAS No.: 898416-59-6
M. Wt: 346.43
InChI Key: IDECLVKIMHUSSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide group linked to a dihydroisoquinoline and furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Attachment of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction.

    Formation of the benzamide group: The final step involves the coupling of the dihydroisoquinoline-furan intermediate with a benzoyl chloride in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the dihydroisoquinoline or furan rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential pharmacological properties. The dihydroisoquinoline and furan moieties are known to exhibit various biological activities, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound could be studied for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, anti-cancer, and neuroprotective effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The dihydroisoquinoline and furan rings could facilitate binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzamide: Lacks the furan ring, which may result in different chemical and biological properties.

    N-(2-(furan-2-yl)ethyl)benzamide: Lacks the dihydroisoquinoline ring, which may affect its pharmacological activity.

    N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide: Contains a thiophene ring instead of a furan ring, which could influence its reactivity and applications.

Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)benzamide is unique due to the combination of the dihydroisoquinoline and furan moieties. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c25-22(18-8-2-1-3-9-18)23-15-20(21-11-6-14-26-21)24-13-12-17-7-4-5-10-19(17)16-24/h1-11,14,20H,12-13,15-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDECLVKIMHUSSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.